molecular formula C5H10N2S B148885 1,3-Diazepane-2-thione CAS No. 5700-04-9

1,3-Diazepane-2-thione

Cat. No. B148885
CAS RN: 5700-04-9
M. Wt: 130.21 g/mol
InChI Key: ZLJLVKBAMJHNJH-UHFFFAOYSA-N
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Description

Synthesis of Tetracyclic 2,3-Dihydro-1,3-diazepines

The synthesis of 1,3-diazepine derivatives is a process that involves the acidic reduction of nitro groups that are rotationally locked and sterically hindered. This particular study focuses on the reduction of nitro groups on adjacent rings of a dicyanodibenzothiophene-5,5-dioxide. The presence of an aldehyde or ketone is crucial in this reaction, leading to the formation of triply fused 1,3-diazepine derivatives. These derivatives exhibit reversible two-electron-accepting behavior, which is significant in the context of their electronic properties. The molecular structures of these compounds have been determined through crystallography, providing a clear understanding of their formation and structure .

Synthesis of Novel Substituted Diaryl-1,4-diazepines

Another approach to synthesizing diazepine derivatives is presented in a study that describes a convenient route to new 2,3-diaryl-substituted 1,4-diazepines. This method involves the cyclization of ethanedione derivatives with 1,3-propanediamine. The required ethanedione derivatives are synthesized using a microwave-assisted oxidation process starting from ethanones. This method represents an alternative pathway to diazepine derivatives, expanding the scope of synthetic strategies for these compounds .

Molecular Structure Analysis

The molecular structure of 1,3-diazepine derivatives is a key aspect of their chemical identity. In the first study, the molecular structures were determined crystallographically, which is essential for understanding the spatial arrangement of atoms within the molecule and their electronic properties. The structure elucidation of these compounds is crucial for further applications and studies involving their chemical reactivity and potential uses .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3-diazepine derivatives are characterized by the reduction of nitro groups and the cyclization of ethanedione derivatives. The reduction process is influenced by the presence of aldehydes or ketones, which facilitate the formation of the diazepine ring. Cyclization reactions, on the other hand, are a cornerstone of the second study, showcasing an alternative synthetic route. These reactions are fundamental to the formation of the diazepine core and dictate the final properties of the synthesized molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-diazepine derivatives are directly related to their molecular structure and the nature of their synthesis. The reversible two-electron-accepting behavior mentioned in the first study indicates a potential for these compounds in electronic applications. The synthesis methods described in both studies are likely to influence the physical properties such as solubility, melting point, and stability of the resulting compounds. Understanding these properties is essential for the practical application of these molecules in various fields, including pharmaceuticals and materials science .

Scientific Research Applications

Synthesis and Crystal Structures

1,3-Diazepane-2-thione (Diap) has been utilized in the synthesis and structural characterization of various complexes. For instance, Diap has been used in the formation of neutral monomeric tetrahedral complexes with metals like Zinc and Cadmium. These complexes exhibit interesting characteristics such as phase transitions and unique coordination configurations, making them subjects of study in crystallography and spectroscopy (Beheshti et al., 2007).

Chemical Reactions and Interactions

1,3-Diazepane-2-thione's reactions with various chemicals have been extensively studied. Research has delved into its interactions with α-halocarboxylic acids and their esters, exploring the formation of different derivatives and understanding the reaction mechanisms. These studies contribute to a deeper understanding of the chemical behavior and potential applications of 1,3-Diazepane-2-thione in various synthetic processes (Kushakova et al., 2006).

Molecular Building Block in RNA-directed Ligand Libraries

The compound has been recognized for its potential as a molecular building block in the construction of RNA-directed ligand libraries. Its ability to combine characteristics of RNA-binding natural products with the flexibility for extensive control over chemical space makes it a valuable asset in the field of molecular biology and drug design (Dutta et al., 2010).

Application in Multicomponent Reactions

Researchers have explored the use of 1,3-Diazepane-2-thione in multicomponent reactions, such as the stereoselective synthesis of 1,4-diazepane derivatives. These studies highlight its utility in creating complex molecular structures in an efficient and user-friendly manner, opening doors to its application in synthetic organic chemistry (Sotoca et al., 2009).

properties

IUPAC Name

1,3-diazepane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c8-5-6-3-1-2-4-7-5/h1-4H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJLVKBAMJHNJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=S)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205609
Record name 1,3-Diazepin-2-thione, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50205609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diazepane-2-thione

CAS RN

5700-04-9
Record name Hexahydro-2H-1,3-diazepine-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5700-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diazepin-2-thione, hexahydro-
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Record name 1,3-Diazepin-2-thione, hexahydro-
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Record name 1,3-diazepane-2-thione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
A Beheshti, W Clegg, SH Dale, R Hyvadi - Inorganica chimica acta, 2007 - Elsevier
The title complexes, [M(Diap) 2 (OAc) 2 ]·H 2 O (M=Zn,Cd; Diap=1,3-diazepane-2-thione; OAc=acetate) with an MO 2 S 2 configuration, have been characterized by X-ray …
Number of citations: 31 www.sciencedirect.com
A Beheshti, W Clegg, R Khorramdin, V Nobakht… - Dalton …, 2011 - pubs.rsc.org
Reaction of (NH4)2[MO2S2] (M = Mo or W) with KI, CuCl and 1,3-diazepane-2-thione (Diap) in acetone affords air- and moisture-stable mixed-metal cluster compounds [MOS3(CuDiap)…
Number of citations: 19 pubs.rsc.org
PM Kushakova, SM Ramsh, VV Lifontova… - Chemistry of …, 2006 - Springer
The reactions of 1,3-diazepane-2-thione with α-halocarboxylic acids and their esters have been studied in detail. On alkylation of butylenethiourea with chloroacetic acid and ethyl chloro…
Number of citations: 2 link.springer.com
A Beheshti, W Clegg, SH Dale, R Hyvadi… - Dalton …, 2007 - pubs.rsc.org
Reactions of AgI with salts of [WS4]2− or [MoS4]2− and with either imidazolidine-2-thione (Imt) or [1,3]diazepane-2-thione (Diap) give the complexes [WS4Ag2(Imt)2]n and [MS4Ag2(…
Number of citations: 3 pubs.rsc.org
ПМ Кушакова, СМ Рамш, ВВ Лифонтова… - Chemistry of …, 2023 - hgs.osi.lv
The reactions of 1, 3-diazepane-2-thione with α-halocarboxylic acids and their esters have been studied in detail. On alkylation of butylenethiourea with chloroacetic acid and ethyl …
Number of citations: 3 hgs.osi.lv
R Mahmood, S Ahmad, M Fettouhi, T Roisnel… - Journal of Molecular …, 2018 - Elsevier
The present study aims at preparing and carrying out the structural investigation of two polymeric cadmium(II) complexes of imidazolidine-2-thione (Imt) based on sulfate or azide ions, […
Number of citations: 8 www.sciencedirect.com
A Beheshti, SS Babadi, K Nozarian, F Heidarizadeh… - Polyhedron, 2016 - Elsevier
Reaction of 1,1′-(butane-1,4-diyl)bis(3-methylimidazoline-2-thione) (bbit) with appropriate silver(I) and copper(I) salts at room temperature leads to the formation of {[Ag(μ 2 -bbit)](BF 4 …
Number of citations: 21 www.sciencedirect.com
A Rivera, M Maldonado, J Ríos-Motta - Molecules, 2012 - mdpi.com
A series of benzimidazole-2-thione derivatives was synthesized using a reaction between the macrocyclic aminal 16H,13H-5:12,7:14-dimethanedibenzo[d,i]-[1,3,6,8] tetraazecine (…
Number of citations: 5 www.mdpi.com
MG Voronkov, OY Grigor'eva, NN Vlasova - Russian Journal of Organic …, 2011 - Springer
The direction of reactions of acetyl iodide with aliphatic, aromatic, and heterocyclic thiols is determined by the thiol acidity and steric factors. Acetyl iodide reacted with aliphatic thiols, …
Number of citations: 2 link.springer.com
A Beheshti, K Nozarian, N Ghamari, P Mayer… - Journal of Solid State …, 2018 - Elsevier
Coordination polymers [CdCl(NCS)L]n (1) and {[Cd 2 I 4 (L) 2 ]·H 2 O·DMF} n (2) (where L = 1, 1-(1,4-butanediyl)bis(1,3-dihydro-3-methyl-1H-imidazole- 2-thione)) were synthesized …
Number of citations: 20 www.sciencedirect.com

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